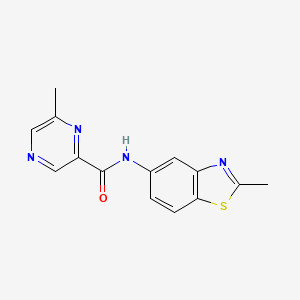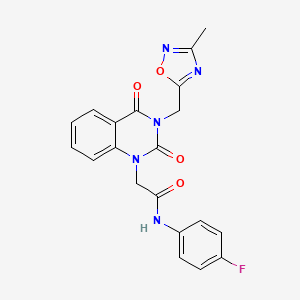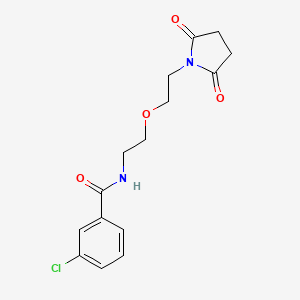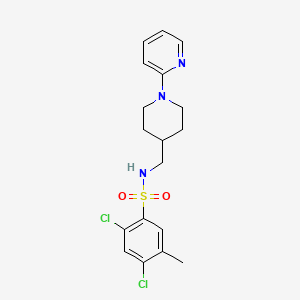![molecular formula C15H17ClN4OS B2571848 5-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide CAS No. 2097927-46-1](/img/structure/B2571848.png)
5-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activity
A series of novel compounds, including derivatives related to the chemical structure of interest, has been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. These compounds have shown promise as antitubercular agents with lower cytotoxicity profiles, highlighting their potential in the treatment of tuberculosis (Marvadi et al., 2020).
Anti-inflammatory and Analgesic Properties
Research has also explored the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural products such as visnaginone and khellinone. These compounds were evaluated for their analgesic and anti-inflammatory activities, showing significant potential as COX inhibitors with high selectivity and effectiveness (Abu‐Hashem et al., 2020).
Photostabilization of Polymers
New thiophene derivatives have been synthesized and assessed for their ability to stabilize rigid poly(vinyl chloride) (PVC) against photodegradation. These studies have revealed that certain derivatives can significantly reduce the rate of photodegradation in PVC, offering a potential pathway for enhancing the longevity and performance of PVC materials in outdoor applications (Balakit et al., 2015).
Synthesis of Heterocyclic Compounds
The chemical has also been implicated in the synthesis of heterocyclic compounds with potential pharmacological activities. Through various synthetic pathways, researchers have been able to produce compounds with a wide range of biological activities, including antimicrobial and anticancer properties. This underscores the versatility of the chemical as a precursor in medicinal chemistry (Desai et al., 2011).
Mecanismo De Acción
Target of Action
Compounds with structures similar to “5-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide” often target enzymes or receptors in the body. For example, they might bind to a specific protein or enzyme, altering its function .
Mode of Action
Once the compound binds to its target, it can either inhibit or enhance the function of the target. This can lead to changes in cellular processes, such as signal transduction or metabolic pathways .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit an enzyme that plays a key role in a metabolic pathway, leading to decreased production of a certain metabolite .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will determine its bioavailability. Factors such as the compound’s solubility, stability, and the presence of transport proteins can affect these properties .
Result of Action
The ultimate effect of the compound will depend on the specific cellular processes it affects. This could range from inducing cell death in the case of anticancer drugs, to reducing inflammation or pain .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability, while the presence of other compounds can affect its binding to its target .
Propiedades
IUPAC Name |
5-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4OS/c1-20(2)15-17-8-9-7-10(3-4-11(9)19-15)18-14(21)12-5-6-13(16)22-12/h5-6,8,10H,3-4,7H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOIOSXAGQAYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide](/img/structure/B2571767.png)
![(1E)-1-(2-Thienyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B2571769.png)
![4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-6-ethylpyrimidine](/img/structure/B2571770.png)



![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide](/img/structure/B2571775.png)
![1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2571776.png)
![2-({2-[(4-Methoxybenzoyl)amino]acetyl}amino)ethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2571778.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2571779.png)


![N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2571786.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2,5-difluorophenyl)ethanediamide](/img/structure/B2571788.png)
